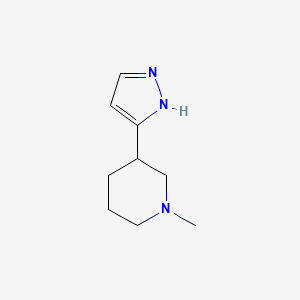
1-Methyl-3-(1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(1H-pyrazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(1H-pyrazol-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylpiperidine with 3-chloropyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(1H-pyrazol-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the pyrazole ring to a dihydropyrazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-(1H-pyrazol-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets. The pyrazole moiety can engage in hydrogen bonding and π-π interactions with proteins, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular responses.
Comparison with Similar Compounds
1-Methyl-3-(1H-pyrazol-5-yl)piperidine: Similar structure but with the pyrazole ring substituted at a different position.
1-Methyl-3-(1H-imidazol-3-yl)piperidine: Contains an imidazole ring instead of a pyrazole ring.
1-Methyl-3-(1H-triazol-3-yl)piperidine: Features a triazole ring in place of the pyrazole ring.
Uniqueness: 1-Methyl-3-(1H-pyrazol-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-methyl-3-(1H-pyrazol-5-yl)piperidine |
InChI |
InChI=1S/C9H15N3/c1-12-6-2-3-8(7-12)9-4-5-10-11-9/h4-5,8H,2-3,6-7H2,1H3,(H,10,11) |
InChI Key |
UXTUOUILDWJSSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















